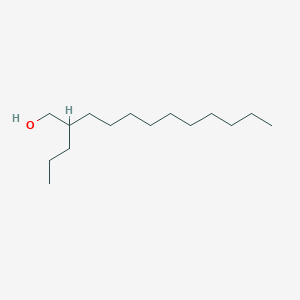
1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde
Overview
Description
1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde is a compound that belongs to the class of 1,2,3-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The benzyl group attached to the 1-position of the triazole ring and the carbaldehyde group at the 5-position make it a versatile intermediate for various chemical reactions and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various methods. For instance, 1-(Benzyloxy)-1,2,3-triazole, a related compound, can be prepared by selective benzylation of 1-hydroxy-1,2,3-triazole or by oxidative cyclization of 2-hydrazonoglyoxal O-benzyloxime. This compound can be further functionalized at the 5-position through directed lithiation and reaction with different electrophiles, followed by deprotection of the benzyl group to yield 5-substituted 1-hydroxy-1,2,3-triazoles . Similarly, N-unsubstituted 1,2,4-triazole-3-carbaldehydes can be prepared by acid hydrolysis of their acetals, indicating that the synthesis of triazole carbaldehydes is feasible through careful selection of starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structure of triazole derivatives can exhibit interesting features such as delocalization of π-electron density within the triazole ring, as indicated by bond distances in related compounds. For example, in the case of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, the molecule adopts a curved shape with a distinct dihedral angle between the triazole and benzene rings, suggesting localization of π-electron density within the triazole ring . These structural characteristics are crucial for understanding the reactivity and interaction of the triazole ring in chemical reactions.
Chemical Reactions Analysis
Triazole derivatives can participate in a variety of chemical reactions. For instance, 1-alkyl-2-chloro-1H-indole-3-carbaldehydes can react with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols to form new heterocyclic compounds, such as triazolo(thiadiazepino)indoles, through cyclization of intermediate triazole-thiols . This demonstrates the potential of triazole carbaldehydes to engage in cyclization reactions to yield complex heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of hydrogen bonding, π-π stacking, and other intermolecular interactions can lead to the formation of supramolecular chains and affect the compound's solubility, melting point, and stability. For example, supramolecular chains mediated by N–H···N hydrogen bonding or C–H···O and C–H···N interactions are found in the crystal structures of triazole derivatives, which can have implications for their crystalline properties and potential applications .
Scientific Research Applications
Molecular Rearrangements and Synthesis
1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde has been studied for its molecular rearrangements, which are influenced by the electronic properties of substituents. This compound is involved in the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes, contributing to the study of organic synthesis and rearrangement mechanisms (L'abbé et al., 1990).
Triazole-Based Catalysts
Research has highlighted the application of 1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde in the design of palladacycles with indole cores. These compounds serve as catalysts for reactions like the Suzuki–Miyaura coupling and allylation of aldehydes, demonstrating the compound's utility in catalytic processes (Singh et al., 2017).
Synthesis of Antimicrobial Agents
The compound has been used in synthesizing new series of triazolyl pyrazole derivatives, showcasing potential antimicrobial activities. This indicates its role in developing new pharmaceutical compounds with antimicrobial properties (Bhat et al., 2016).
Crystal Structures and Inhibition Agents
Studies on the crystal structures of related triazole compounds, including 1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde derivatives, have contributed to understanding their potential as α-glycosidase inhibition agents. This research is crucial for drug design and understanding molecular interactions (Gonzaga et al., 2016).
Chemical Synthesis and Transformations
The compound's role extends to the preparation of N-unsubstituted triazoles and study of their chemical behavior, such as dimerization and spectral analysis. This research furthers our understanding of heterocyclic chemistry and compound synthesis (Browne, 1971).
Future Directions
The future research directions for 1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde could involve further exploration of its biological activities and potential applications. For instance, its derivatives have shown promising antitubercular and antimicrobial activities , suggesting that it could serve as a lead compound for the development of new antimicrobial agents .
properties
IUPAC Name |
3-benzyltriazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-8-10-6-11-12-13(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPCHGJCSNRESP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde | |
CAS RN |
139454-85-6 | |
| Record name | 1-benzyl-1H-1,2,3-triazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)



amine hydrochloride](/img/structure/B1285185.png)








